molecular formula C16H23N3O4 B11774037 6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid

6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid

Cat. No.: B11774037
M. Wt: 321.37 g/mol
InChI Key: JBFXHESYHAKAOO-UHFFFAOYSA-N
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Description

6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

    Coupling with Nicotinic Acid: The protected piperidine derivative is then coupled with nicotinic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or nicotinic acid.

    Reduction: Deprotected amine derivatives.

    Substitution: Substituted nicotinic acid derivatives.

Scientific Research Applications

6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected to reveal a free amine, which can then interact with various biological targets. The nicotinic acid moiety may also play a role in modulating biological activity through interactions with nicotinic acid receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(4-((tert-Butoxycarbonyl)amino)-1-piperidinyl)nicotinate: Similar structure with an ethyl ester group instead of a carboxylic acid.

    tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid is unique due to its specific combination of a Boc-protected piperidine ring and a nicotinic acid moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

6-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-8-19(9-7-12)13-5-4-11(10-17-13)14(20)21/h4-5,10,12H,6-9H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

JBFXHESYHAKAOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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